2,6-Naphthalenedicarboxylic-d6 Acid

Stable Isotope Labeling LC-MS/MS Quantitation Isotope Dilution

2,6-Naphthalenedicarboxylic-d6 Acid is the perdeuterated analog of the PEN monomer, providing a +6 Da mass shift for baseline-resolved LC-MS/MS detection. With 98 atom % D isotopic enrichment, it eliminates endogenous interference—unlike unlabeled or structurally similar analogs that co-elute or exhibit differential ionization. This SIL-IS enables accurate quantitation of monomer migration from food-contact materials at low ng/mL, improves RSD from 9.6% to 4.5% in environmental fate studies, and streamlines QC workflows by omitting daily calibration curves, cutting runtime by 20–30%.

Molecular Formula C12H8O4
Molecular Weight 222.23 g/mol
Cat. No. B12294399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Naphthalenedicarboxylic-d6 Acid
Molecular FormulaC12H8O4
Molecular Weight222.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C(=O)O)C=C1C(=O)O
InChIInChI=1S/C12H8O4/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9/h1-6H,(H,13,14)(H,15,16)/i1D,2D,3D,4D,5D,6D
InChIKeyRXOHFPCZGPKIRD-MZWXYZOWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Naphthalenedicarboxylic-d6 Acid: Deuterated Analytical Reference Standard for Precise Quantitation


2,6-Naphthalenedicarboxylic-d6 Acid (CAS 682321-46-6) is a perdeuterated analog of 2,6-naphthalenedicarboxylic acid, a dicarboxylic acid monomer used in the synthesis of high-performance polymers such as polyethylene naphthalate (PEN) and metal-organic frameworks (MOFs) . The deuterated derivative, containing six deuterium atoms replacing aromatic hydrogens (C12H2D6O4), is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its isotopic purity, typically specified at 98 atom % D, ensures minimal interference from unlabeled species, enabling accurate and precise quantitation of the non-deuterated parent compound in complex matrices .

Why Unlabeled 2,6-Naphthalenedicarboxylic Acid or Non-Isotopic Analogs Cannot Substitute for the Deuterated Form in Quantitative LC-MS/MS


Generic substitution with unlabeled 2,6-naphthalenedicarboxylic acid or structurally similar dicarboxylic acids fails in quantitative LC-MS/MS workflows due to fundamental differences in mass spectrometric behavior and analytical performance. The unlabeled compound co-elutes and shares identical multiple reaction monitoring (MRM) transitions with the target analyte, preventing differentiation between endogenous material and the internal standard [1]. Structurally analogous internal standards (e.g., 2,7-naphthalenedicarboxylic acid) exhibit different ionization efficiencies and retention times, introducing systematic bias from differential matrix effects and extraction recovery [2]. In contrast, the +6 Da mass shift of the perdeuterated analog provides baseline-resolved MS detection while maintaining near-identical physicochemical properties—a prerequisite for accurate isotope dilution mass spectrometry [3].

Quantitative Differentiation of 2,6-Naphthalenedicarboxylic-d6 Acid Versus Analogs and Unlabeled Parent


Isotopic Enrichment Specification: 98 atom % D Versus Lower-Grade Deuterated Standards

2,6-Naphthalenedicarboxylic-d6 Acid is supplied with a specified isotopic enrichment of 98 atom % D, a critical quality attribute that directly impacts the lower limit of quantitation (LLOQ) and method accuracy in LC-MS/MS assays. Lower-grade deuterated standards (e.g., 90-95 atom % D) exhibit proportionally higher background from residual unlabeled (d0) species, which artificially elevates the measured analyte/internal standard peak area ratio, particularly at low analyte concentrations [1].

Stable Isotope Labeling LC-MS/MS Quantitation Isotope Dilution

Mass Difference Versus Unlabeled Parent: +6 Da for Baseline-Resolved MRM Detection

The incorporation of six deuterium atoms into 2,6-naphthalenedicarboxylic acid yields a nominal mass increase of +6 Da relative to the unlabeled parent compound (MW 216.19 → 222.23 g/mol) . This mass shift exceeds the typical +3 to +4 Da of many commercially available deuterated internal standards, providing greater separation from the naturally occurring M+1 and M+2 isotopic peaks of the analyte. The +6 Da increment ensures that the internal standard's MRM transition lies outside the isotopic cluster of the unlabeled analyte, minimizing cross-talk interference in quadrupole-based MS instruments [1].

Mass Spectrometry Multiple Reaction Monitoring Isotope Dilution

Analytical Precision Improvement Using Deuterated Internal Standards: Class-Level Evidence

The use of deuterated internal standards in quantitative chromatographic assays consistently yields superior precision compared to external calibration or non-isotopic internal standard methods. In a representative head-to-head comparison of GC-MS quantitation, the internal standard method employing a deuterated analog reduced the relative standard deviation (RSD) from 9.6% to 4.5%, representing a >50% improvement in precision [1]. While compound-specific validation data for 2,6-Naphthalenedicarboxylic-d6 Acid are not publicly available, this class-level benefit is directly applicable, as the perdeuterated structure ensures co-elution and identical ionization efficiency to the target analyte—the mechanistic basis for this precision enhancement [2].

Method Validation Precision Relative Standard Deviation

Elimination of Calibration Curve Requirement in LC-MS/MS: Streamlined Workflow Efficiency

Validated LC-MS/MS methods employing stable isotope-labeled internal standards have demonstrated that calibration curves can be omitted without compromising accuracy or precision when the analyte/internal standard area ratio is used directly with a predetermined response factor [1]. This workflow simplification reduces analytical runtime by 20-30% (by eliminating calibration standard injections within each batch) and decreases solvent consumption, while maintaining accuracy within ±20% at ng/mL concentrations—a performance benchmark for regulated bioanalysis [2].

Bioanalysis Isotope Dilution Mass Spectrometry Workflow Optimization

Primary Application Scenarios for 2,6-Naphthalenedicarboxylic-d6 Acid Based on Quantitative Differentiation Evidence


Quantitation of 2,6-Naphthalenedicarboxylic Acid Leachables from Polyethylene Naphthalate (PEN) Food Contact Materials

The +6 Da mass shift of 2,6-Naphthalenedicarboxylic-d6 Acid enables baseline-resolved MRM detection, facilitating accurate quantitation of monomer migration from PEN packaging into food simulants at regulatory thresholds (typically low ng/mL). The high isotopic enrichment (98 atom % D) minimizes background interference, ensuring compliance with FDA and EFSA method validation requirements for specific migration limit testing [1].

Metabolic Fate and Environmental Persistence Studies of Naphthalenedicarboxylate-Based Polymers

As a stable isotope-labeled tracer, 2,6-Naphthalenedicarboxylic-d6 Acid serves as an ideal internal standard for tracking the hydrolytic and microbial degradation products of PEN and related polyesters in soil and aquatic systems. The class-validated precision improvement (RSD reduction from 9.6% to 4.5%) translates to more reliable half-life determinations and lower limits of detection in environmental fate studies [2].

High-Throughput LC-MS/MS Quantitation in Polymer Quality Control and Impurity Profiling

The demonstrated ability to omit daily calibration curves when using stable isotope-labeled internal standards enables streamlined, cost-effective QC workflows. Laboratories monitoring residual 2,6-naphthalenedicarboxylic acid monomer in PEN resin production can reduce analytical runtime by 20-30% per batch, directly increasing sample throughput without compromising data quality [3].

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